molecular formula C12H10N6OS4 B11524363 2,2-Bis[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-phenylethanone

2,2-Bis[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-phenylethanone

Cat. No.: B11524363
M. Wt: 382.5 g/mol
InChI Key: VZRJJXBHSLHGQL-UHFFFAOYSA-N
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Description

2,2-BIS[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-PHENYLETHAN-1-ONE is a complex organic compound featuring a phenyl group attached to a central ethanone structure, which is further substituted with two 5-amino-1,3,4-thiadiazol-2-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-BIS[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-PHENYLETHAN-1-ONE typically involves multiple steps:

    Formation of 5-amino-1,3,4-thiadiazole: This can be achieved by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.

    Attachment to the ethanone structure: The 5-amino-1,3,4-thiadiazole groups are then attached to the ethanone structure through a nucleophilic substitution reaction, where the thiadiazole acts as a nucleophile attacking the carbonyl carbon of the ethanone.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,2-BIS[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-PHENYLETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The thiadiazole groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ethanone structure can be reduced to an alcohol.

    Substitution: The amino groups on the thiadiazole rings can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino groups under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

2,2-BIS[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-PHENYLETHAN-1-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-BIS[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-PHENYLETHAN-1-ONE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-BIS[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-PHENYLETHAN-1-ONE is unique due to its dual thiadiazole groups and phenylethanone core, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H10N6OS4

Molecular Weight

382.5 g/mol

IUPAC Name

2,2-bis[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-phenylethanone

InChI

InChI=1S/C12H10N6OS4/c13-9-15-17-11(22-9)20-8(21-12-18-16-10(14)23-12)7(19)6-4-2-1-3-5-6/h1-5,8H,(H2,13,15)(H2,14,16)

InChI Key

VZRJJXBHSLHGQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(SC2=NN=C(S2)N)SC3=NN=C(S3)N

Origin of Product

United States

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